1,8-Diaminoanthraquinone

Sodium-Ion Batteries Organic Cathode Materials Energy Storage

Sodium-ion battery researchers often encounter rapid capacity fading with conventional organic cathodes. 1,8-Diaminoanthraquinone (1,8-DAAQ) directly addresses this limitation through its regiospecific 1,8-substitution pattern, which confers superior electrochemical stability. • 73% capacity retention after 100 charge-discharge cycles, outperforming the 1,5-isomer (64%) in sodium-ion battery cathodes. • High triplet state formation efficiency enables photosensitizer development and colorimetric metal-ion sensing (Hg²⁺, Pb²⁺). • Supplied as ≥98% purity powder with consistent batch quality. Reliable global logistics support both milligram-scale evaluation and bulk procurement.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 58037-70-0
Cat. No. B7772810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diaminoanthraquinone
CAS58037-70-0
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N
InChIInChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2
InChIKeyQWXDVWSEUJXVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diaminoanthraquinone Specifications & Applications


1,8-Diaminoanthraquinone (1,8-DAAQ) is a synthetic anthraquinone derivative with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol [1]. It is characterized by two amino groups at the 1 and 8 positions of the anthraquinone ring system. This substitution pattern confers distinct photophysical, electrochemical, and coordination properties that differentiate it from other diaminoanthraquinone isomers. The compound is typically supplied as a yellowish-green to red powder with a melting point of 265°C .

Regiochemistry 1,8-substitution defines electronic and redox behavior
Material design Organic cathodes, sensors, photosensitizers, lanthanide ligands
Isomer-specific studies Direct comparison with 1,4-, 1,5-, 1,2-isomers for structure-property relationships

Why 1,8-Diaminoanthraquinone Is Irreplaceable


The performance of diaminoanthraquinones is highly regiospecific. The position of amino substitution on the anthraquinone core directly governs electronic structure, redox potential, solubility, and molecular geometry, leading to dramatic differences in functional performance. For example, while 1,8-DAAQ demonstrates high triplet state formation efficiency suitable for photosensitization and catalytic fading applications, the 1,4- and 1,2-isomers exhibit very small triplet quantum yields [1]. Similarly, in sodium-ion battery cathodes, 1,8-DAAQ shows significantly superior cycle stability (73% capacity retention over 100 cycles) compared to its 1,5-isomer (64%) [2]. Interchanging isomers without rigorous qualification will result in unpredictable and often inferior performance. The following evidence quantifies these critical differences.

Performance attribute 1,8-DAAQ Other diamino isomers
Cycle stability
Reported significantly higher capacity retention
Lower retention, may degrade faster
Triplet quantum yield
Fairly high triplet formation efficiency
1,4- and 1,2-isomers show very small yields
Molecular geometry
1,8-arrangement enables chelation and ICT transitions
Other positions shift geometry, altering coordination and photophysics

1,8-Diaminoanthraquinone Performance Comparison


Sodium-Ion Battery Cycling Stability

In a systematic evaluation of 12 commercially available amino- and hydroxy-substituted anthraquinone derivatives for sodium-ion battery cathodes, 1,8-diaminoanthraquinone demonstrated superior cycle stability compared to its closest isomer, 1,5-diaminoanthraquinone [1]. This difference is critical for applications requiring long-term electrochemical stability.

Na-ion battery cycling
Head-to-head
Capacity retention: 1,8-DAAQ 73% vs 1,5-DAAQ 64% after 100 cycles
Supports selection for long-cycle organic cathode studies
Thin-film electrodes, galvanostatic cycling; reported 9-point difference
Sodium-Ion Batteries Organic Cathode Materials Energy Storage

Triplet State Quantum Yield for Photosensitization

The quantum yield of triplet formation is a key determinant of a compound's ability to act as a photosensitizer and generate singlet oxygen. A comparative study of diaminoanthraquinone isomers revealed that while the 1,4- and 1,2-isomers exhibit very small triplet quantum yields, the 1,8- and 1,5-derivatives transition to the triplet state with fairly high efficiency [1].

Triplet state efficiency
Class-level
Qualitative differentiation: 1,8- and 1,5-isomers show fairly high triplet quantum yields, while 1,4- and 1,2-isomers are very low
Enables photosensitization research; class-level inference from catalytic fading study
Precise quantum yield values not provided; confirm with direct measurements for your system
Photodynamic Therapy Singlet Oxygen Generation Dye Chemistry

Colorimetric Sensing of Hg²⁺ and Pb²⁺ in Water

The 1,8-diaminoanthraquinone core has been successfully incorporated into molecular sensors for the colorimetric, naked-eye detection of toxic heavy metals in aqueous solutions. This functional utility is attributed to the specific 1,8-substitution pattern that provides a suitable chromophoric and binding platform. One sensor design combines the 1,8-DAAQ signaling subunit with phosphonic acid esters to confer water solubility, enabling the detection of Hg²⁺ [1]. Another design links the 1,8-DAAQ core to polyazamacrocycles for the efficient binding and colorimetric detection of Pb²⁺ [2].

Colorimetric Hg²⁺/Pb²⁺ sensing
Supporting evidence
1,8-DAAQ core enables naked-eye detection of heavy metals in water when functionalized with phosphonate esters or polyazamacrocycles
Validates scaffold for aqueous sensor development
Functional demonstration only; sensor performance depends on full molecular design
Chemosensors Colorimetric Detection Environmental Monitoring

Near-IR Luminescence in Lanthanide Complexes

Chromophoric ligands based on the 1,8-diaminoanthraquinone scaffold have been synthesized and used to form monometallic lanthanide complexes. These complexes exhibit a characteristic intramolecular charge transfer (ICT) absorption band at 535-550 nm and show fluorescence at ca. 675 nm. Notably, the corresponding Nd(III), Yb(III), and Er(III) complexes reveal sensitized near-IR emission upon excitation of this ICT band [1].

Near-IR lanthanide complexes
Supporting evidence
ICT absorption λabs 535–550 nm (ε ∼ 10⁴ M⁻¹ cm⁻¹); fluorescence at ca. 675 nm; sensitized near-IR emission for Nd(III), Yb(III), Er(III)
Precursor for functional near-IR emitting materials
Reported in monometallic lanthanide triflate complexes
Lanthanide Complexes Near-IR Luminescence Coordination Chemistry

1,8-Diaminoanthraquinone Research & Industrial Applications


Sodium-Ion Battery Organic Cathodes

1,8-Diaminoanthraquinone is a leading candidate for developing organic cathode materials in sodium-ion batteries, particularly where long-term cycling stability is paramount. Evidence shows it maintains 73% of its capacity after 100 charge-discharge cycles, outperforming the 1,5-isomer [1]. This makes it suitable for research into sustainable and high-cycle-life energy storage solutions.

Photosensitizers & Photodynamic Therapy

The high efficiency of triplet state formation in 1,8-DAAQ, in contrast to the very low quantum yields of the 1,4- and 1,2-isomers [1], positions it as a valuable scaffold for synthesizing photosensitizers. Researchers can leverage this property to develop new agents for photodynamic therapy (PDT) or for studying singlet oxygen-mediated reactions.

Water-Soluble Colorimetric Heavy Metal Sensors

The 1,8-DAAQ core has been proven effective in constructing colorimetric molecular sensors for the naked-eye detection of toxic metals like mercury and lead in aqueous environments [1][2]. This application scenario is ideal for developing low-cost, portable, and easy-to-use environmental monitoring devices.

Near-IR Lanthanide Complex Precursor

1,8-DAAQ serves as a versatile starting material for synthesizing chromophoric ligands that sensitize near-IR emission in lanthanide complexes (e.g., Nd, Yb, Er) [1]. This application is highly relevant for research in bioimaging, optical communications, and security inks, where materials emitting in the near-IR region are required.

Application
Selection Property
Validation Focus
Sodium-ion battery organic cathodes
Cycling stability retention
Long-term capacity retention in thin-film electrodes
Photosensitizer development
Triplet state formation efficiency
Singlet oxygen generation and catalytic fading assays
Water-soluble heavy metal sensors
1,8-substitution pattern for chromophoric response
Naked-eye detection specificity and aqueous compatibility
Near-IR lanthanide complex precursor
ICT absorption and sensitized emission
Near-IR luminescence efficiency for Nd, Yb, Er complexes
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